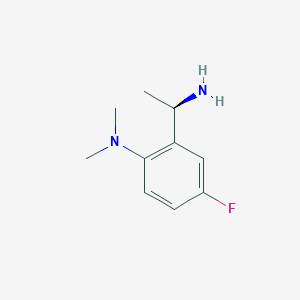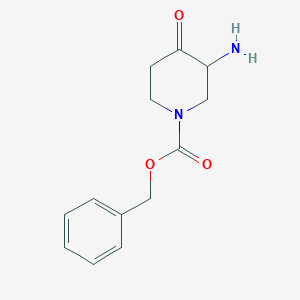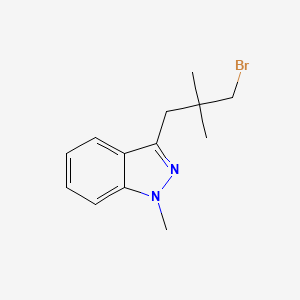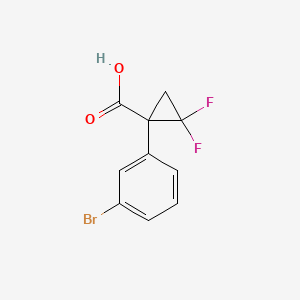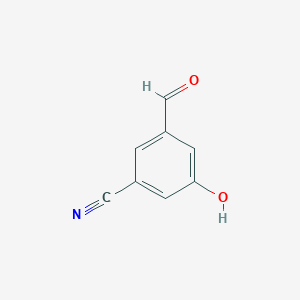
3-Formyl-5-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-hydroxybenzonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where 5-hydroxybenzonitrile is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-5-hydroxybenzonitrile.
Reduction: 3-Hydroxymethyl-5-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-formyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Formyl-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the fourth position.
3-Formylbenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Formyl-2-hydroxybenzonitrile: Similar structure but with the formyl group at the fifth position and hydroxyl group at the second position.
Uniqueness: 3-Formyl-5-hydroxybenzonitrile is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
3-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,5,11H |
Clé InChI |
NXZCXWWLJIWEAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
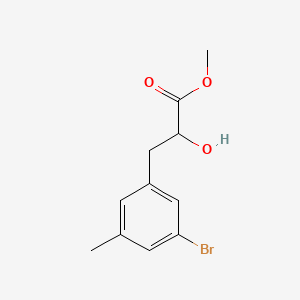



![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
